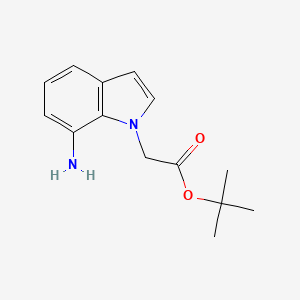

Acide (1H-indol-1-yl)acétique, ester 7-amino-1,1-diméthyléthylique

Vue d'ensemble

Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . For instance, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex. For example, the Fischer indole synthesis results in a tricyclic indole .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For instance, the Fischer indole synthesis is a key reaction in the formation of indole derivatives .

Applications De Recherche Scientifique

Activité antivirale

Les dérivés de l'indole, y compris celui en question, ont été étudiés pour leurs propriétés antivirales. Par exemple, certains dérivés de l'indole ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus . La présence du groupe amino en position 7 du cycle indole pourrait potentiellement améliorer l'interaction du composé avec les protéines virales, augmentant ainsi son efficacité antivirale.

Applications anti-inflammatoires

Le noyau indole est une caractéristique commune de nombreux agents anti-inflammatoires. La similarité structurale de « Acide (1H-indol-1-yl)acétique, ester 7-amino-1,1-diméthyléthylique » avec d'autres indoles bioactifs suggère une utilité potentielle dans la réduction de l'inflammation par la modulation des voies biochimiques impliquées dans les réponses inflammatoires .

Recherche anticancéreuse

Les composés indoliques ont été largement étudiés pour leurs activités anticancéreuses. La structure spécifique de « Tert-butyl 2-(7-aminoindol-1-yl)acétate » peut interagir avec les récepteurs ou les enzymes des cellules cancéreuses, conduisant à l'inhibition de la prolifération cellulaire ou à l'induction de l'apoptose dans les cellules cancéreuses .

Propriétés antioxydantes

La structure du noyau indole est connue pour posséder des propriétés antioxydantes. La nature riche en électrons du cycle indole lui permet d'agir comme un piégeur de radicaux libres, ce qui est crucial pour prévenir les dommages liés au stress oxydatif au niveau cellulaire .

Effets antimicrobiens et antituberculeux

Les dérivés de l'indole se sont avérés prometteurs comme agents antimicrobiens et antituberculeux. Les caractéristiques structurales de « this compound » pourraient être exploitées pour développer de nouveaux traitements ciblant une variété de pathogènes bactériens, y compris ceux responsables de la tuberculose .

Potentiel antidiabétique

Des recherches ont indiqué que les dérivés de l'indole peuvent jouer un rôle dans la gestion du diabète. Le composé en question pourrait être étudié pour son potentiel à moduler la libération d'insuline ou à améliorer la sensibilité à l'insuline .

Activité antimalarienne

Les dérivés de l'indole ont été explorés pour leur activité antimalarienne. La structure unique de « Tert-butyl 2-(7-aminoindol-1-yl)acétate » pourrait contribuer à la perturbation du cycle de vie des parasites responsables du paludisme .

Applications neuroprotectrices

Compte tenu de la similarité structurale des dérivés de l'indole avec le tryptophane et la sérotonine, il existe un potentiel pour « this compound » d'exhiber des effets neuroprotecteurs. Cela pourrait conduire à de nouveaux traitements pour les maladies neurodégénératives ou les lésions cérébrales .

Orientations Futures

Mécanisme D'action

Target of Action

Indole derivatives, to which this compound belongs, are known to interact with a variety of targets in the cell . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . For example, Indole-3-acetic acid, a related compound, enters the plant cell nucleus and binds to a protein complex, resulting in ubiquitination of Aux/IAA proteins .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Analyse Biochimique

Biochemical Properties

1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme amidase, which converts indole-3-acetamide into indole-3-acetic acid. This interaction is significant as it suggests a role in auxin biosynthesis, a critical plant hormone involved in growth and development . Additionally, this compound may interact with other proteins involved in signaling pathways, influencing various biochemical processes.

Cellular Effects

The effects of 1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives have been shown to possess antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through interactions with cellular receptors and signaling molecules, leading to changes in gene expression and metabolic processes.

Molecular Mechanism

At the molecular level, 1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, indole derivatives can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester in laboratory settings are influenced by its stability and degradation over time. Studies have shown that indole derivatives can undergo degradation, affecting their long-term efficacy . In vitro and in vivo studies have demonstrated that the effects of this compound can vary over time, with potential changes in cellular function observed with prolonged exposure.

Dosage Effects in Animal Models

The effects of 1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial. For instance, indole derivatives have been shown to exert anti-depressive effects in animal models at specific dosages . It is crucial to determine the optimal dosage to avoid potential toxicity.

Metabolic Pathways

1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, amidase converts indole-3-acetamide into indole-3-acetic acid, a key step in auxin biosynthesis . This interaction influences metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester is localized within specific subcellular compartments, which can affect its activity and function. For instance, amidase, an enzyme that interacts with this compound, is localized in the cytoplasm . This localization is essential for its role in auxin biosynthesis and other cellular processes.

Propriétés

IUPAC Name |

tert-butyl 2-(7-aminoindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-12(17)9-16-8-7-10-5-4-6-11(15)13(10)16/h4-8H,9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFXEDHCPJFOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=CC2=C1C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

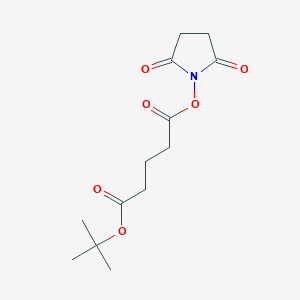

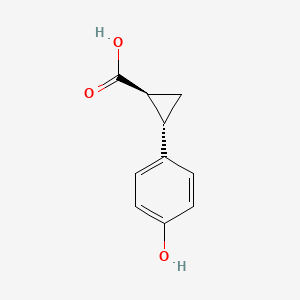

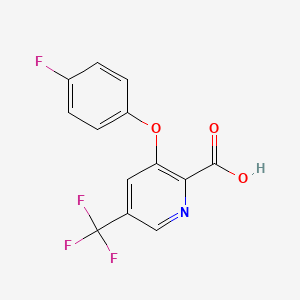

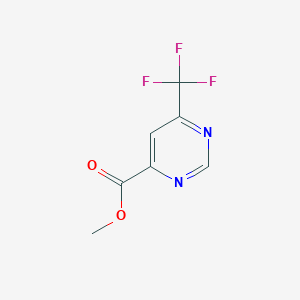

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

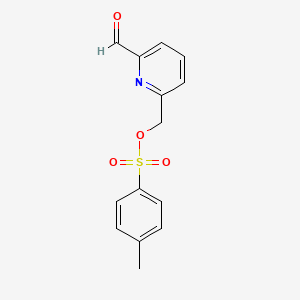

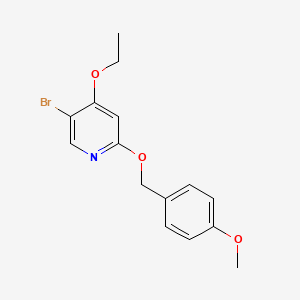

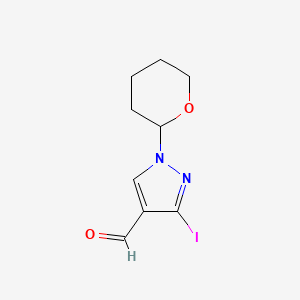

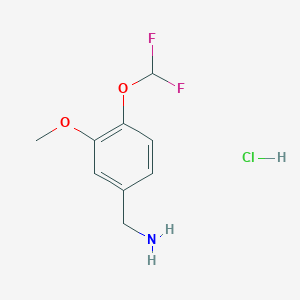

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1406462.png)

![3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1406464.png)